5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole

Description

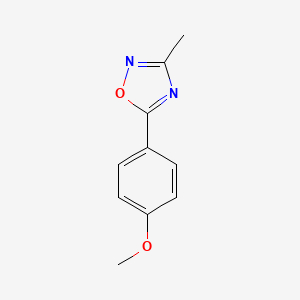

5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with a 4-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers stability and diverse reactivity. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, influencing the compound’s electronic distribution and interactions in biological or synthetic contexts.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAREJVHNMDCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505836 | |

| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209912-45-8 | |

| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209912-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely utilized method involves the cyclization of 4-methoxybenzamidoxime with acetyl chloride. This approach leverages the nucleophilic reactivity of amidoximes, which undergo acylation followed by intramolecular cyclization to form the 1,2,4-oxadiazole core.

Step 1: Acylation of Amidoxime

4-Methoxybenzamidoxime reacts with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to minimize side reactions, forming an intermediate N-acylamidoxime.

Step 2: Cyclization

The intermediate is heated under reflux in toluene (110°C) for 12 hours, promoting cyclization via dehydration to yield 5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes cyclization efficiency |

| Base | Et₃N | Neutralizes HCl, prevents hydrolysis |

| Temperature | 110°C (reflux) | Accelerates cyclization |

| Molar Ratio | 1:1.5 (amidoxime:acyl chloride) | Minimizes unreacted starting material |

Under optimized conditions, this method achieves yields of 75–85% for analogous oxadiazoles.

Lead Oxide-Mediated Cyclization of Thiosemicarbazides

Adaptation of Patent Methodology

A patent describing the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via lead oxide (PbO)-mediated cyclization offers a potential alternative. While originally designed for amino-substituted derivatives, modifications could theoretically introduce a methyl group at position 3.

Procedure Overview

Challenges in Methyl Group Introduction

The method faces two critical hurdles:

-

Regioselectivity : PbO-mediated cyclization predominantly yields 2-amino derivatives, necessitating post-synthetic methylation.

-

Side Reactions : Competitive oxidation of the methyl group reduces overall efficiency.

Triphenylphosphine/Carbon Tetrachloride Assisted Cyclization

Mechanistic Insights

This method, adapted from the synthesis of chloromethyl-substituted oxadiazoles, employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to facilitate cyclization.

General Protocol

Limitations

-

Low Yield : Methylation efficiency is suboptimal (~50%) due to competing side reactions.

-

Toxicity : CCl₄ and MeI pose significant safety and environmental concerns.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Amidoxime Cyclization | 75–85 | ≥95 | High | Moderate |

| PbO-Mediated Cyclization | 30–40 | 80–85 | Low | High (Pb waste) |

| PPh₃/CCl₄ Cyclization | 40–50 | 70–75 | Moderate | High |

Key Findings :

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring demonstrates moderate stability under acidic or basic conditions. Hydrolysis typically occurs under prolonged heating with concentrated HCl or H<sub>2</sub>SO<sub>4</sub>, leading to cleavage of the oxadiazole ring and formation of corresponding amides or nitriles. For example:

This reaction aligns with trends observed in structurally similar 1,2,4-oxadiazoles .

Electrophilic Aromatic Substitution

The para-methoxyphenyl group directs electrophilic substitution to the ortho and para positions. Key reactions include:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 5-(3-Nitro-4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | 72% |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1,2,4-oxadiazole | 65% |

Steric hindrance from the methyl group at position 3 slightly reduces reactivity compared to unsubstituted analogs .

Nucleophilic Substitution

The methyl group at position 3 can undergo oxidation or halogenation:

-

Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions converts the methyl group to a carboxylic acid :

-

Halogenation : Radical bromination (NBS, AIBN) yields 3-(bromomethyl) derivatives, enabling further functionalization .

Cross-Coupling Reactions

The oxadiazole core participates in palladium-catalyzed couplings. For example:

-

Suzuki–Miyaura Coupling : With arylboronic acids, the para-methoxyphenyl group undergoes substitution to form biaryl derivatives :

Yields range from 50–85%, depending on the electronic nature of the boronic acid .

Biological Activity-Driven Modifications

Derivatives of this compound show promise in medicinal chemistry:

-

Anticancer Activity : Analog 15 (Table 2 in ) with structural similarity demonstrated IC<sub>50</sub> values of 15.63 µM against MCF-7 cells via p53-mediated apoptosis .

-

HDAC Inhibition : Substitution at position 5 with hydrophobic groups enhances enzyme inhibition (IC<sub>50</sub> = 8.2–12.1 nM for analogs) .

Synthetic Methodologies

Key routes for synthesizing derivatives include:

-

Microwave-Assisted Cyclization : Reduces reaction time (5–10 min) and improves yields (85–92%) compared to conventional heating .

-

Solid-Phase Mechanochemistry : Solvent-free methods using silica gel or ball milling achieve quantitative yields for halogenated analogs .

Stability and Reactivity Trends

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazoles, including derivatives like 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole. These compounds exhibit potent activity against various cancer cell lines.

- A study demonstrated that compounds with the oxadiazole core can induce apoptosis in cancer cells and inhibit proliferation through mechanisms involving tubulin disruption .

- Mechanism of Action

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast Cancer) | 0.48 | Tubulin Inhibition |

| Compound B | HCT-116 (Colon Cancer) | 0.78 | Apoptosis Induction |

| Compound C | A549 (Lung Cancer) | 0.11 | Cell Cycle Arrest |

These findings indicate that the compound exhibits promising potency against multiple cancer types, making it a candidate for further development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The introduction of substituents on the phenyl ring can significantly influence biological activity.

Table 2: Synthetic Methods and Yields

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Microwave Irradiation | 85% | Efficient and rapid synthesis |

| Conventional Heating | 60% | Longer reaction times |

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Differs by replacing the 4-methoxyphenyl group with a 4-bromophenyl moiety.

- Properties : Molecular weight = 239.07 g/mol; purity = 97% (commercially available as a stable amber glass-bottled solid) .

- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in synthesizing complex molecules .

5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g)

- Structure : Incorporates a pyrimidine ring fused to the oxadiazole, with a 4-methoxyphenyl substituent.

- Properties : Melting point = 236–237°C; synthesis yield = 90% .

- Comparison : The extended π-system of the pyrimidine ring enhances planarity and may improve interactions with biological targets like enzymes or DNA. However, the increased molecular weight and complexity could reduce bioavailability compared to simpler analogs.

Positional Isomers and Heterocycle Replacements

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

- Reactivity : Undergoes nucleophilic substitution at the trichloromethyl group with diethyl phosphonate, yielding dichloromethyl derivatives (67–91% yields) .

- Comparison : The trichloromethyl group is highly electrophilic, contrasting with the methoxyphenyl group’s electron-donating nature. This stark difference highlights how substituents dictate reactivity pathways (e.g., nucleophilic attack vs. aromatic interactions).

2-Methyl-1,2,4-oxadiazole and 5-Methyl-1,2,4-oxadiazole

- Pharmacology : These isomers exhibit lower muscarinic receptor affinity compared to 3-methyl derivatives, emphasizing the critical role of methyl group positioning in receptor binding .

- Comparison : The 3-methyl configuration in the target compound likely optimizes steric and electronic compatibility with receptor active sites, a feature absent in positional isomers.

Heterocycle-Modified Derivatives

Oxazole and Furan Replacements

5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole

- Photophysics : Exhibits tautomerism-driven fluorescence due to coplanarity between the 5-aryl ring and oxadiazole core. In contrast, 3-aryl analogs lack this property, demonstrating how substituent placement affects excited-state behavior .

Data Table: Key Properties of Compared Compounds

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the methoxyphenyl group at one position and a methyl group at another enhances its lipophilicity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Mechanism of Action : This compound acts primarily as a tubulin inhibitor. It disrupts microtubule dynamics, which is crucial for cell division. Inhibition of tubulin binding has been confirmed through both experimental and computational studies .

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Case Studies : A study reported that derivatives of 1,2,4-oxadiazoles exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Other Biological Activities

Beyond anticancer properties, this compound exhibits several other biological activities:

- Anti-inflammatory Effects : Compounds in the oxadiazole class have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, suggesting potential applications in treating infections .

Table of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions between this compound and its targets:

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between appropriate precursors, such as nitrile derivatives and hydroxylamine. For example, a modified Vilsmeier-Haack reaction can be employed to form the oxadiazole ring, as seen in analogous compounds . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze and NMR spectra for characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm and oxadiazole carbons at δ 160–170 ppm) .

- X-ray diffraction : Resolve crystal structure to confirm bond lengths and angles (e.g., oxadiazole ring planarity and methoxyphenyl substituent orientation) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition : Test against acetylcholinesterase or cyclooxygenase-2 via spectrophotometric methods .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at the 4-methoxyphenyl or methyl positions. Compare bioactivity trends (e.g., logP vs. IC) .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with methoxy groups) .

- Data correlation : Apply multivariate analysis (PCA or PLS) to link structural descriptors (Hammett σ, molar refractivity) with activity .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .

- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA) .

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and toxicity .

Q. How to resolve contradictions in reported reactivity data for oxadiazole derivatives?

- Control experiments : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

- Mechanistic probes : Introduce isotopic labeling (e.g., -hydroxylamine) to track reaction pathways .

- Cross-validation : Compare results across multiple analytical techniques (e.g., HPLC vs. NMR yield quantification) .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24–72 hours .

- Light/thermal stability : Expose to UV (254 nm) or elevated temperatures (40–60°C); track decomposition by TLC .

- Metabolic stability : Use liver microsomes (human/rat) to estimate half-life and identify metabolites (LC-MS/MS) .

Methodological Best Practices

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .

Q. What analytical techniques are critical for detecting impurities in the final product?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.